Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-difluorophenyl group, a chloro group, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,5-difluorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl chloroformate under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives with altered biological activities.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anti-cancer or anti-inflammatory agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carbaldehyde
- 4-Chloro-1-(2,5-difluorophenyl)butan-1-one
- 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and difluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C12H9ClF2N2O2 |
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Molecular Weight |
286.66 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(2,5-difluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-2-19-12(18)11-8(13)6-17(16-11)10-5-7(14)3-4-9(10)15/h3-6H,2H2,1H3 |
InChI Key |
HQOJUCJWRIYKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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